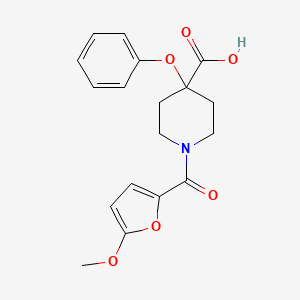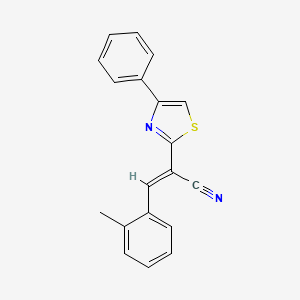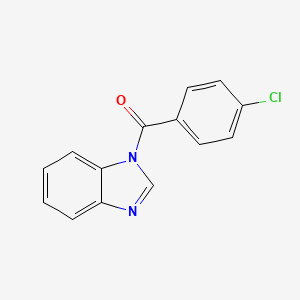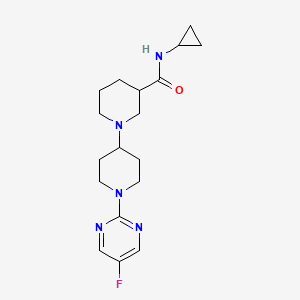![molecular formula C17H21N3O4 B5472970 [(Z)-[amino(phenyl)methylidene]amino] 6-(2,5-dioxopyrrolidin-1-yl)hexanoate](/img/structure/B5472970.png)
[(Z)-[amino(phenyl)methylidene]amino] 6-(2,5-dioxopyrrolidin-1-yl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[amino(phenyl)methylidene]amino] 6-(2,5-dioxopyrrolidin-1-yl)hexanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a pyrrolidinyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(phenyl)methylidene]amino] 6-(2,5-dioxopyrrolidin-1-yl)hexanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of an amino compound with a phenylmethylidene compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and high yield. The use of advanced catalysts and solvents can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino(phenyl)methylidene]amino] 6-(2,5-dioxopyrrolidin-1-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.
Scientific Research Applications
[(Z)-[amino(phenyl)methylidene]amino] 6-(2,5-dioxopyrrolidin-1-yl)hexanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(Z)-[amino(phenyl)methylidene]amino] 6-(2,5-dioxopyrrolidin-1-yl)hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: This compound has a similar amino group and phenyl group but lacks the pyrrolidinyl group.
Phenylmethylamine: Similar to benzylamine, it contains a phenyl group and an amino group but differs in its overall structure.
Fluoranthene: A polycyclic aromatic compound with different functional groups but similar aromatic properties.
Uniqueness
[(Z)-[amino(phenyl)methylidene]amino] 6-(2,5-dioxopyrrolidin-1-yl)hexanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 6-(2,5-dioxopyrrolidin-1-yl)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c18-17(13-7-3-1-4-8-13)19-24-16(23)9-5-2-6-12-20-14(21)10-11-15(20)22/h1,3-4,7-8H,2,5-6,9-12H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJVSTKLBQGDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCC(=O)ON=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)CCCCCC(=O)O/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R*,2R*,4R*)-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5472893.png)
![5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5472897.png)



![1H-indol-7-yl-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5472933.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(2-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B5472941.png)
![(4Z)-4-[[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B5472947.png)
![7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5472955.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-methyl-1-phenylethyl)acetamide](/img/structure/B5472956.png)
![4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE](/img/structure/B5472962.png)
![N-(4-butoxyphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B5472977.png)
![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]nicotinonitrile](/img/structure/B5472988.png)
